1,2-Diacetyl-1,2,4-triazolidine-3,5-dione
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Overview
Description
1,2-Diacetyl-1,2,4-triazolidine-3,5-dione is a chemical compound belonging to the class of triazolidine diones. This compound is known for its unique structure and reactivity, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diacetyl-1,2,4-triazolidine-3,5-dione can be synthesized through the reaction of hydrazine with diethyl carbonate, followed by cyclization and oxidation steps . The reaction typically involves the use of strong oxidizing agents such as lead tetroxide in sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Diacetyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazolinediones.
Cycloaddition: It participates in [3+2] cycloaddition reactions with alkynes to form mesoionic triazolones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, nitrogen oxides, chlorine, and bromine.
Cycloaddition Conditions: 1,1,1,3,3,3-hexafluoro-2-propanol as a solvent.
Major Products
Triazolinediones: Formed through oxidation reactions.
Mesoionic Triazolones: Formed through cycloaddition reactions.
Scientific Research Applications
1,2-Diacetyl-1,2,4-triazolidine-3,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Diacetyl-1,2,4-triazolidine-3,5-dione involves its reactivity towards various nucleophiles and electrophiles. It acts as a dienophile in Diels-Alder reactions and as an oxidizing agent in dehydrogenation reactions . The molecular targets and pathways involved include the formation of stable adducts with dienes and the oxidation of thiols to disulfides .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and rapid reaction with dienes.
1,2,4-Triazolidine-3-thiones: Similar in structure but with different reactivity and applications.
Uniqueness
1,2-Diacetyl-1,2,4-triazolidine-3,5-dione is unique due to its dual functionality as both a dienophile and an oxidizing agent. This dual reactivity makes it a versatile reagent in various chemical transformations .
Properties
CAS No. |
85791-86-2 |
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Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
1,2-diacetyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C6H7N3O4/c1-3(10)8-5(12)7-6(13)9(8)4(2)11/h1-2H3,(H,7,12,13) |
InChI Key |
HFQUXFGTATXHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)N1C(=O)C |
Origin of Product |
United States |
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